
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (also known as A-84543) is a chemical compound that has been extensively studied for its potential therapeutic applications. A-84543 belongs to the class of compounds known as isoxazolecarboxamides, which have been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of A-84543 is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. Activation of the sigma-1 receptor has been found to have a variety of effects, including analgesia, anti-inflammatory effects, and modulation of drug addiction.
Efectos Bioquímicos Y Fisiológicos
A-84543 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as reduce drug-seeking behavior. A-84543 has also been found to have neuroprotective effects, as it has been shown to reduce cell death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-84543 has several advantages for lab experiments. It is a highly specific agonist of the sigma-1 receptor, which allows for precise targeting of this receptor. Additionally, A-84543 has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, there are also some limitations to using A-84543 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on A-84543. One area of interest is the potential use of A-84543 as a treatment for neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of A-84543 and its effects on cellular processes. Finally, there is potential for the development of new compounds based on the structure of A-84543 that could have improved pharmacological properties.
Métodos De Síntesis
The synthesis of A-84543 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine and 2-chloroethyl diethylamine to form the intermediate compound, N-(2-(diethylamino)ethyl)-2,6-dimethylphenylamine. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, A-84543. The synthesis of A-84543 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
A-84543 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. A-84543 has also been shown to have potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, A-84543 has been investigated for its potential use in the treatment of neuropathic pain.
Propiedades
Número CAS |
145440-99-9 |
|---|---|
Nombre del producto |
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide |
Fórmula molecular |
C19H29N3O2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3 |
Clave InChI |
LOQWMANLSOLNMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
SMILES canónico |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Sinónimos |
N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



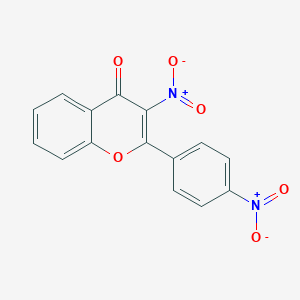
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
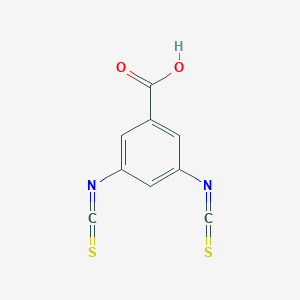
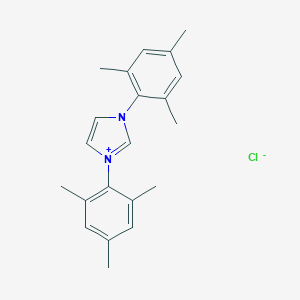
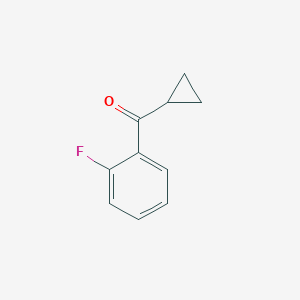
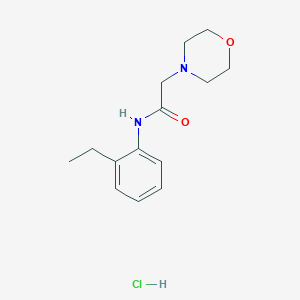
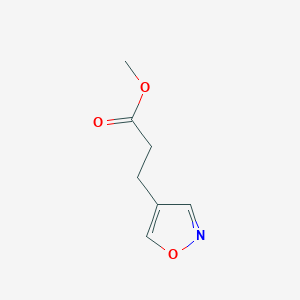

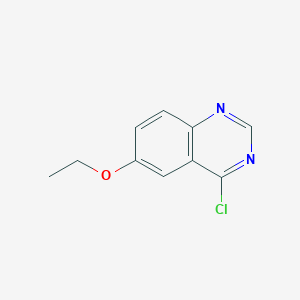
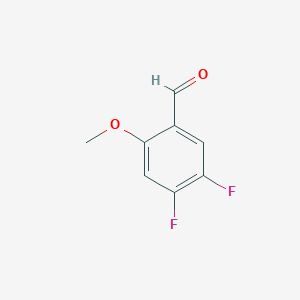
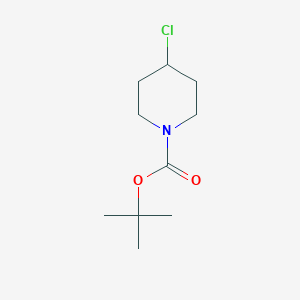
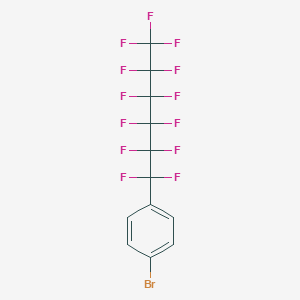
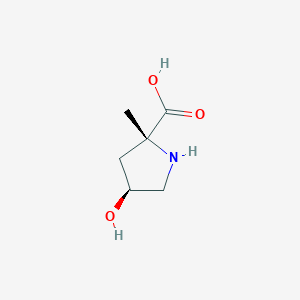
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)